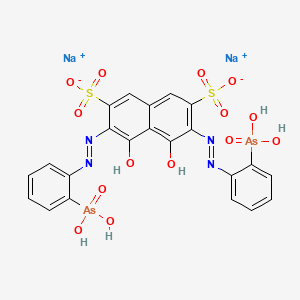

3,6-双((邻-胂基苯基)偶氮)-4,5-二羟基萘-2,7-二磺酸二钠盐

描述

Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate, also known as Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate, is a useful research compound. Its molecular formula is C₂₂H₁₆As₂N₄Na₂O₁₄S₂ and its molecular weight is 820.33. The purity is usually 95%.

BenchChem offers high-quality Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

酸度和稳定性常数: 使用电位法和分光光度法研究了铬酸偶氮衍生物(包括 3,6-双((邻-胂基苯基)偶氮)-4,5-二羟基萘-2,7-二磺酸二钠盐)的酸度。该研究对于了解这些化合物形成的氢配合物的稳定性常数至关重要 (Budesinsky,1969).

与金属阳离子的络合形成: 研究表明,3,6-双((邻-胂基苯基)偶氮)-4,5-二羟基萘-2,7-二磺酸二钠盐与镧系元素形成络合物。软硬建模方法被用来确定这些络合物的形成常数,表明其在络合滴定和分析化学中的潜力 (Kakhki & Abedi,2012).

元素的光度测定: 该化合物已被用于光度测定各种元素,如钍、锆、铀和稀土元素。该化合物对与这些元素的显色反应的敏感性突出了其在分析化学中的应用 (Savvin,1961).

螯合和 pH 依赖性研究: 使用分光光度技术和计算机模拟探索了该化合物与镧系元素的反应及其 pH 依赖性。这项研究对于了解该化合物在不同 pH 环境中的络合行为至关重要 (Rohwer & Hosten,1997).

分光光度应用: 研究了该化合物与铀 (VI) 的反应,展示了其在分光光度分析中的潜力及其在检测铀浓度方面的灵敏性 (Baiulescu, Marinescu, & Greff, 1970).

作用机制

Target of Action

Arsenazo III disodium salt, also known as Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate or EINECS 263-516-7, is a metallochromic dye . Its primary targets are calcium ions and uranium ions . It is used for the determination of calcium in biological samples and for the spectrophotometric determination of uranium .

Mode of Action

The compound interacts with its targets by forming specifically colored complexes in aqueous media . The reaction between Arsenazo III and uranium (VI) is instantaneous in 3 mol L−1 HClO4 . The absorbance remains stable for over 48 hours in the presence of surfactant .

Biochemical Pathways

Arsenazo III is used to evaluate calcium transport in permeabilized cells . It is also used for the detection of rare earth metals (polyvalent metal ions)

Pharmacokinetics

It is known that the compound is soluble in alcohol and semi-soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Arsenazo III’s action primarily involve the formation of colored complexes with calcium and uranium ions. This property is exploited in the determination of these ions in various samples .

Action Environment

Arsenazo III reacts in slightly acidic conditions . Environmental factors such as pH and the presence of surfactants can influence the compound’s action, efficacy, and stability . For instance, the presence of a surfactant can increase the sensitivity and selectivity of the complex formed by Arsenazo III .

安全和危害

Disodium 3,6-bis((o-arsonophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonate is classified as Acute Tox. 3 (H301), indicating it is toxic if swallowed . It is also classified as Acute Tox. 3 (H331), indicating it is toxic if inhaled . Furthermore, it is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410), indicating it is very toxic to aquatic life with long-lasting effects .

属性

IUPAC Name |

disodium;3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18As2N4O14S2.2Na/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36;;/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSZSGSRTIMTBY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16As2N4Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047754, DTXSID701047858 | |

| Record name | 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenazo III sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

820.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple to black powder; [MSDSonline] | |

| Record name | Arsenazo III | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62337-00-2, 138608-19-2 | |

| Record name | Arsenazo III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(2-arsonophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenazo III sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701047858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,6-bis[(o-arsonophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [1-[(hydroxyamino)carbonyl]propyl]-, 1,1-dimethylethyl ester,](/img/no-structure.png)

![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)